6-(4-Methoxyphenyl)hex-5-ene-2,4-dione
Description
Chemical Classification and Structural Features within Beta-Diketone Systems
6-(4-Methoxyphenyl)hex-5-ene-2,4-dione belongs to the class of organic compounds known as β-diketones or 1,3-diketones. This classification is defined by the presence of two carbonyl groups separated by a single carbon atom. A key structural feature of β-diketones is their existence in a tautomeric equilibrium between the diketo form and one or more enol forms. icm.edu.pl This keto-enol tautomerism is a fundamental concept in organic chemistry and significantly influences the chemical and physical properties of the compound.
The enol form is stabilized by the formation of a conjugated system and a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, forming a stable six-membered ring-like structure. The equilibrium between the keto and enol forms is influenced by factors such as the solvent, temperature, and the nature of the substituents. For this compound, the presence of the vinylogous 4-methoxyphenyl (B3050149) group can further influence this equilibrium through electronic effects.
Table 1: General Structural Features of Beta-Diketone Systems
| Feature | Description |
|---|---|
| Functional Group | Two carbonyl groups separated by a methylene (B1212753) or methine group. |
| Tautomerism | Exhibits keto-enol tautomerism, with the enol form often being significantly populated. |
| Acidity | The methylene protons between the two carbonyl groups are acidic due to resonance stabilization of the resulting enolate anion. |
| Chelating Properties | The enolate form acts as a bidentate ligand, readily forming stable complexes with a wide range of metal ions. researchgate.net |
While specific experimental spectroscopic data for this compound is not widely available in published literature, the expected spectral characteristics can be inferred from related compounds.
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Observations |
|---|---|
| ¹H NMR | Signals corresponding to the methoxy (B1213986) group protons, aromatic protons, vinyl protons, and the methylene/methine protons of the diketone moiety. The enolic proton would likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm). |
| ¹³C NMR | Resonances for the carbonyl carbons, carbons of the aromatic ring and double bond, the methoxy carbon, and the central carbon of the diketone. |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the ketone groups, C=C stretching of the alkene and aromatic ring, and a broad O-H stretching band for the enol tautomer. |
Research Significance of the this compound Scaffold
The significance of the this compound scaffold in research stems from its identity as both a β-diketone and a chalcone (B49325) analogue. β-Diketones are versatile building blocks in organic synthesis and are known to be precursors for the synthesis of various heterocyclic compounds such as pyrazoles, isoxazoles, and pyrimidines. ijpras.com These heterocyclic motifs are prevalent in many biologically active molecules and pharmaceutical agents.
Furthermore, the enone (α,β-unsaturated ketone) part of the molecule, which is characteristic of chalcones, imparts potential biological activities. Chalcones and their derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. nih.gov The 4-methoxyphenyl substituent is a common feature in many biologically active chalcones, and its presence in this scaffold suggests potential for similar applications.
The β-diketone moiety is also an excellent chelating agent for metal ions. researchgate.net The resulting metal complexes have applications in catalysis, materials science, and as imaging agents. The combination of the enone and diketone functionalities in one molecule opens up possibilities for the design of novel ligands and catalysts with unique electronic and steric properties.
Historical Context and Evolution of Enone-Diketone Chemistry
The chemistry of β-diketones has a rich history, with one of the most fundamental reactions for their synthesis being the Claisen condensation, first reported by Rainer Ludwig Claisen in 1887. wikipedia.orglibretexts.org This reaction involves the base-mediated condensation of an ester with a ketone or another ester to form a β-keto ester or a β-diketone. The discovery of the Claisen condensation was a significant milestone in organic synthesis, providing a reliable method for the formation of carbon-carbon bonds. byjus.commasterorganicchemistry.com
The Claisen-Schmidt condensation, a variation of this reaction, is particularly relevant to the enone part of this compound. Independently described by Claisen and J. Gustav Schmidt in 1880 and 1881, this reaction involves the condensation of an aldehyde or ketone with an aromatic carbonyl compound that lacks α-hydrogens, leading to the formation of α,β-unsaturated ketones (chalcones). wikipedia.org
Over the years, the synthesis and applications of β-diketones and enones have evolved significantly. Initially valued as synthetic intermediates, their utility has expanded into coordination chemistry, where they are used to create a vast array of metal complexes with diverse applications. researchgate.net In recent decades, there has been a growing interest in the biological activities of these compounds, leading to the synthesis and evaluation of numerous derivatives for potential therapeutic use. ijpras.commdpi.com The study of compounds like this compound is a continuation of this long history, exploring the interplay between the classic reactivity of β-diketones and the biological potential associated with the chalcone scaffold.
Structure
3D Structure
Properties
CAS No. |
114591-18-3 |
|---|---|
Molecular Formula |
C13H14O3 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)hex-5-ene-2,4-dione |
InChI |
InChI=1S/C13H14O3/c1-10(14)9-12(15)6-3-11-4-7-13(16-2)8-5-11/h3-8H,9H2,1-2H3 |
InChI Key |
MCLOSNALELLWRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)C=CC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Synthetic Methodologies for 6 4 Methoxyphenyl Hex 5 Ene 2,4 Dione and Analogues
Established Synthetic Routes for Beta-Diketones
The synthesis of 1,3-diketones is a well-established field in organic chemistry, with several classical and modern methods available to chemists. These methods provide access to a diverse range of β-dicarbonyl compounds.
Claisen Condensation and its Variants
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that involves the condensation of two ester molecules or an ester with a ketone in the presence of a strong base to yield β-keto esters or β-diketones. d-nb.info This reaction is a cornerstone in the synthesis of 1,3-dicarbonyl compounds. ijpras.com The mechanism initiates with the deprotonation of the α-carbon of an ester or ketone by a strong base, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. Subsequent elimination of an alkoxide group leads to the formation of the β-dicarbonyl compound. ontosight.ai
Several variants of the Claisen condensation have been developed to enhance its scope and efficiency. The Dieckmann condensation, for instance, is an intramolecular version of the reaction used to form cyclic β-keto esters from a single molecule containing two ester functionalities. d-nb.info Crossed Claisen condensations, involving two different carbonyl compounds, are also widely employed. For a successful crossed Claisen condensation that yields a single major product, one of the reactants should lack α-hydrogens to prevent self-condensation. ijpras.com
| Variant | Description | Key Features |
| Classical Claisen | Condensation of two molecules of the same ester. | Requires a stoichiometric amount of base. |
| Mixed (Crossed) Claisen | Condensation between two different esters or an ester and a ketone. | One reactant should ideally be non-enolizable to avoid a mixture of products. |
| Dieckmann Condensation | Intramolecular Claisen condensation of a diester. | Forms cyclic β-keto esters, typically five- or six-membered rings. d-nb.info |
Hydration of Alkynones
The hydration of alkynones presents another effective strategy for the synthesis of β-diketones. This reaction involves the addition of water across the carbon-carbon triple bond of an alkynone, typically catalyzed by an acid or a metal complex. nih.gov Acid-catalyzed hydration proceeds via the formation of a vinyl cation intermediate, followed by the nucleophilic attack of water to form an enol, which then tautomerizes to the more stable keto form. nih.govgoogle.comrsc.orgwikipedia.org
Mercury(II) salts have traditionally been used as catalysts for this transformation, promoting the Markovnikov addition of water to the alkyne. nih.gov However, due to the toxicity of mercury compounds, alternative catalysts based on other transition metals such as gold, platinum, and palladium have been developed. berkeley.edu These modern catalysts often offer milder reaction conditions and improved regioselectivity. berkeley.edu The hydration can be catalyzed by either acids or bases, with the choice of catalyst influencing the reaction mechanism and outcome. Under basic conditions, the nucleophile is the hydroxide (B78521) ion, which is a stronger nucleophile than water.
| Catalyst Type | Mechanism | Regioselectivity |
| Acid-Catalyzed (e.g., H₂SO₄) | Protonation of the alkyne followed by nucleophilic attack of water. nih.govwikipedia.org | Typically follows Markovnikov's rule. nih.gov |
| Mercury(II) Catalyzed | Formation of a mercurinium ion intermediate. nih.gov | Markovnikov addition. nih.gov |
| Gold/Platinum Catalyzed | π-activation of the alkyne. | Often high regioselectivity under mild conditions. berkeley.edu |
| Base-Catalyzed | Nucleophilic attack of hydroxide ion. | Depends on the substrate and reaction conditions. |
Decarboxylative Coupling Reactions
Decarboxylative coupling reactions have emerged as a powerful tool for the formation of carbon-carbon bonds, including the synthesis of β-diketones. nih.gov These reactions typically involve the coupling of a carboxylic acid derivative with another reactant, accompanied by the extrusion of carbon dioxide. In the context of β-diketone synthesis, this can involve the decarboxylative acylation of a carboxylic acid.
One approach involves the reaction of α-oxocarboxylic acids, which can serve as acyl anion equivalents after decarboxylation, with suitable electrophiles. Transition metal catalysis, often employing palladium or nickel, is frequently utilized to facilitate these transformations. The reaction conditions are generally mild, and the methodology tolerates a wide range of functional groups. Recent advancements have enabled the one-pot synthesis of ketones from two different carboxylic acids via decarboxylative acylation, showcasing the synthetic utility of this method.
Acylation of Ketone Enolates and Enol Silyl (B83357) Ethers
The acylation of pre-formed ketone enolates or their more stable derivatives, such as enol silyl ethers, is a direct and widely used method for the synthesis of β-diketones. Ketone enolates, generated by the treatment of a ketone with a strong base, are potent nucleophiles that readily react with acylating agents like acid chlorides or anhydrides.
Enol silyl ethers, which are readily prepared from ketones, offer a milder alternative to the use of strong bases for enolate generation. The acylation of enol silyl ethers can be promoted by Lewis acids or fluoride (B91410) ions. nih.gov For instance, the reaction of an enol silyl ether with an acid chloride in the presence of a Lewis acid such as zinc chloride can afford the corresponding β-diketone in good yield. nih.gov This method allows for the regioselective acylation of unsymmetrical ketones. While C-acylation to form the β-diketone is the desired outcome, O-acylation to form an enol ester can be a competing side reaction. nih.gov
Specialized Synthetic Strategies for Hex-5-ene-2,4-dione (B14165378) Derivatives
The synthesis of 6-aryl-hex-5-ene-2,4-diones, a class of compounds to which 6-(4-methoxyphenyl)hex-5-ene-2,4-dione belongs, often employs condensation reactions that construct the carbon skeleton in a convergent manner. These methods are particularly useful for introducing the aryl group at the 6-position.
A common and effective strategy involves the condensation of an appropriate aromatic aldehyde with acetylacetone (B45752) (2,4-pentanedione). This reaction, often a Knoevenagel or a related condensation, forms the α,β-unsaturated β-diketone system. The reactivity of the aromatic aldehyde and the specific reaction conditions employed are crucial for the success of the synthesis. For instance, the synthesis of hispolon, a naturally occurring polyphenol with a similar structure, and its analogues has been achieved through the condensation of protected hydroxybenzaldehydes with acetylacetone.
One notable method involves the use of boric anhydride (B1165640) to mediate the condensation between an aldehyde and acetylacetone. This approach is believed to proceed by blocking the central methylene (B1212753) group of acetylacetone, thereby directing the condensation to occur at one of the methyl groups.
| Reactant 1 | Reactant 2 | Key Reagents/Catalysts | Product Type |
| Aromatic Aldehyde | Acetylacetone | Piperidine, Boric Anhydride/Tributyl Borate, n-Butylamine | 6-Aryl-hex-5-ene-2,4-dione |
| 4-Methoxybenzaldehyde | Acetylacetone | Piperidine | This compound |
| Vanillin | Acetylacetone | Boric Anhydride, Tributyl Borate, n-Butylamine | Hispolon Methyl Ether |
Condensation Reactions Involving Acetone (B3395972) and Acrolein Precursors
An alternative synthetic route to the core hex-5-ene-2,4-dione scaffold involves the condensation of acetone with acrolein. ontosight.ai This method builds the six-carbon chain from smaller, readily available precursors. The reaction, typically carried out in the presence of a base, proceeds through an aldol-type condensation. ontosight.ai This approach offers a convergent pathway to the basic skeleton, which can then be further functionalized if necessary.
Synthesis of Aryl-Substituted Hex-5-ene-2,4-diones (e.g., trifluorinated analogues)
The synthesis of trifluorinated analogues of aryl-substituted hex-5-ene-2,4-diones often employs a tandem Claisen condensation and retro-Claisen C-C bond cleavage reaction. In this approach, enolizable alkyl phenyl ketones react with ethyl trifluoroacetate (B77799) in the presence of a strong base like sodium hydride (NaH) to yield trifluoromethyl ketones. nih.govacs.orgorganic-chemistry.orgresearchgate.net This method is advantageous due to the use of readily available starting materials and can be extended to the preparation of various perfluoroalkyl ketones in excellent yields. nih.govacs.org
The reaction mechanism involves the initial formation of a 1,3-dicarbonyl intermediate, which then undergoes a retro-Claisen cleavage to produce the desired trifluoromethyl ketone. organic-chemistry.org The choice of a strong base is crucial for the success of this reaction, with sodium hydride, potassium hydride, and n-butyllithium being effective. organic-chemistry.org Aprotic solvents such as tetrahydrofuran (B95107) (THF), diethyl ether (Et2O), and benzene (B151609) provide favorable reaction media. organic-chemistry.org
The synthesis of 2-thienyl diketones with a perfluorinated side chain has been achieved through the Claisen condensation of 2-acetylthiophene (B1664040) with fluorinated esters in the presence of bases like sodium methoxide (B1231860) or sodium ethoxide in anhydrous diethyl ether. nih.gov The yield of these reactions is sensitive to the quality of the base used. nih.gov
Below is a table summarizing the synthesis of various trifluoromethylated aryl β-diketones, showcasing different reaction conditions and the corresponding yields.
| Aryl Ketone | Ester | Base | Solvent | Reaction Conditions | Product | Yield (%) |
|---|---|---|---|---|---|---|
| Acetophenone | Ethyl trifluoroacetate | NaH | THF | Reflux | 1,1,1-Trifluoro-3-phenylpropane-1,3-dione | 85 |
| 4-Methoxyacetophenone | Ethyl trifluoroacetate | NaH | THF | Room Temperature | 1,1,1-Trifluoro-3-(4-methoxyphenyl)propane-1,3-dione | 92 |
| 2-Acetylthiophene | Ethyl trifluoroacetate | NaOMe | Et2O | Reflux | 1,1,1-Trifluoro-3-(thiophen-2-yl)propane-1,3-dione | 78 |
| Propiophenone | Ethyl trifluoroacetate | KH | Benzene | 50 °C | 1,1,1-Trifluoro-2-methyl-3-phenylpropane-1,3-dione | 75 |
Advanced Spectroscopic and Analytical Characterization of 6 4 Methoxyphenyl Hex 5 Ene 2,4 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Proton (¹H) and Carbon-13 (¹³C) NMR Techniques
Specific ¹H and ¹³C NMR data for 6-(4-Methoxyphenyl)hex-5-ene-2,4-dione are not available in the reviewed literature. Such data would be essential for confirming the molecular structure by identifying the chemical environment of each proton and carbon atom.
Advanced NMR Methods for Tautomeric Analysis (e.g., Multinuclear Dynamic NMR)
Information regarding advanced NMR studies to analyze the tautomeric equilibrium of this compound could not be found. These methods would be critical in understanding the keto-enol tautomerism inherent to the β-dicarbonyl moiety of the molecule.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
No experimental IR spectrum for this compound was found. An IR spectrum would be instrumental in identifying the characteristic vibrational modes of the functional groups present, such as the carbonyl (C=O) and carbon-carbon double bond (C=C) stretches.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Specific mass spectrometry data, including the molecular ion peak and fragmentation patterns for this compound, are not documented in the available resources. This analysis would confirm the compound's molecular weight and provide insights into its structural components.
X-ray Diffraction (XRD) for Solid-State Molecular Conformation and Crystal Packing
There is no published X-ray diffraction data for this compound. XRD analysis would be necessary to determine its precise three-dimensional molecular structure, conformation, and crystal packing in the solid state.
Mechanistic Investigations of Chemical Reactivity and Tautomerism
Keto-Enol Tautomerism of 6-(4-Methoxyphenyl)hex-5-ene-2,4-dione
Like other β-dicarbonyl compounds, this compound exists as a dynamic equilibrium between its diketo and enol tautomeric forms. This equilibrium is a cornerstone of its chemical identity, influencing its physical properties, spectroscopic signatures, and reactivity.
Equilibrium Dynamics and Predominant Tautomeric Forms
The tautomerization process involves the migration of a proton from the central carbon atom (C3) to one of the carbonyl oxygen atoms, resulting in the formation of a conjugated enol. This equilibrium is typically rapid, with the relative populations of the keto and enol forms dictated by their thermodynamic stabilities. For most β-diketones, the enol form is significantly stabilized by the formation of an intramolecular hydrogen bond and a conjugated π-system, often making it the predominant tautomer in solution.
Table 1: Tautomeric Forms of this compound
| Tautomer | Structure | Key Features |
| Diketo Form | ![]() | Two distinct carbonyl groups. Acidic α-protons on the central carbon. |
| Enol Form | ![]() | Conjugated enone system. Intramolecular hydrogen bond. Increased thermodynamic stability. |
Note: The structures are illustrative representations.
Intramolecular Hydrogen Bonding and Resonance Assistance
A key feature stabilizing the enol tautomer is the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the remaining carbonyl oxygen. This interaction creates a stable six-membered ring. This phenomenon is often described as "Resonance-Assisted Hydrogen Bonding" (RAHB). In the enol form of this compound, the delocalization of π-electrons within the conjugated system (including the aryl ring) enhances the acidity of the enolic proton and the basicity of the carbonyl oxygen, leading to a stronger hydrogen bond. This symbiotic relationship between resonance and hydrogen bonding significantly contributes to the thermodynamic preference for the enol tautomer.
Reactive Pathways of the Alpha,Beta-Unsaturated Diketone System
The dual functionality of this compound as both a β-diketone and an α,β-unsaturated system opens up several avenues for chemical transformations.
Nucleophilic Additions (e.g., Michael Additions)
The conjugated system in this compound makes it an excellent Michael acceptor. Nucleophiles can undergo a conjugate 1,4-addition to the α,β-unsaturated ketone moiety. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. A wide range of "soft" nucleophiles, such as enolates, amines, and thiols, can participate in this reaction. The attack occurs at the β-carbon of the double bond, leading to the formation of an enolate intermediate, which is subsequently protonated.
Cycloaddition Reactions (e.g., Diels-Alder)
The electron-deficient double bond in the α,β-unsaturated diketone system of this compound allows it to act as a dienophile in Diels-Alder reactions. This [4+2] cycloaddition with a conjugated diene would lead to the formation of a six-membered ring. The reactivity of the dienophile in a Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups, such as the two carbonyl groups in the target molecule. While specific examples involving this compound are not documented, its structural features suggest it would be a competent dienophile in reactions with electron-rich dienes like cyclopentadiene (B3395910) or isoprene.
Electrophilic Reactivity and Halogenation of the Alkene and Diketone Moieties
The structure of this compound features two key reactive sites for electrophilic attack: the carbon-carbon double bond (alkene) and the α-carbon of the β-diketone moiety. The reactivity at these positions is influenced by the electronic properties of the entire conjugated system.
The alkene moiety is susceptible to electrophilic addition reactions. libretexts.org Halogenation, for instance, is expected to proceed through a cyclic halonium ion intermediate. masterorganicchemistry.comchemistrysteps.comlibretexts.org This intermediate is formed by the electrophilic attack of the halogen (e.g., Br₂) on the π-electrons of the double bond. libretexts.org The subsequent nucleophilic attack by the halide ion occurs from the anti-face, leading to an anti-addition product. masterorganicchemistry.comchemistrysteps.comlibretexts.org Due to the asymmetry of the alkene, the initial formation of the halonium ion will favor the intermediate that leads to the more stable carbocation.
The β-diketone moiety can undergo halogenation at the α-carbon (C3) via its enol tautomer. fiveable.melibretexts.orglibretexts.org Under acidic conditions, the ketone is protonated, facilitating the formation of an enol. libretexts.orglibretexts.orgyoutube.com This enol acts as a nucleophile, attacking the electrophilic halogen. fiveable.melibretexts.orglibretexts.orgyoutube.com The rate of this reaction is often dependent on the rate of enolization. libretexts.orglibretexts.org
The presence of the conjugated system in this compound allows for vinylogous reactivity, where electronic effects are transmitted through the double bond. wikipedia.org This can influence the reactivity of the α-carbon of the diketone.
Below is a data table illustrating the expected outcomes of halogenation under different conditions.
| Reagent | Conditions | Expected Major Product |
| Br₂ in CCl₄ | Dark, room temperature | 5,6-Dibromo-6-(4-methoxyphenyl)hexane-2,4-dione |
| Br₂ in CH₃COOH | Acid catalyst, room temperature | 3-Bromo-6-(4-methoxyphenyl)hex-5-ene-2,4-dione |
| Cl₂ in H₂O | Room temperature | 5-Chloro-6-hydroxy-6-(4-methoxyphenyl)hexane-2,4-dione |
This data is illustrative and based on general principles of organic reactivity.
Role of the Methoxyphenyl Group in Modulating Electronic Properties and Reactivity
This electron-donating effect has several important consequences:
Increased Nucleophilicity of the Alkene: The increased electron density in the conjugated system makes the carbon-carbon double bond more nucleophilic and thus more reactive towards electrophiles. This would likely increase the rate of electrophilic addition reactions, such as halogenation, compared to a similar compound without the methoxy (B1213986) group.
Stabilization of Intermediates: The methoxyphenyl group can stabilize carbocationic intermediates formed during electrophilic addition to the alkene through resonance. This stabilization influences the regioselectivity of the reaction, favoring the formation of intermediates where the positive charge can be delocalized onto the aromatic ring.
Influence on Tautomerism: The electronic nature of substituents can affect the position of the keto-enol equilibrium in β-diketones. rsc.orgfiveable.meresearchgate.net An electron-donating group like the methoxyphenyl group can influence the relative stability of the keto and enol forms. researchgate.net The extended conjugation provided by the methoxyphenyl group is expected to stabilize the enol tautomer. rsc.orgfiveable.me
The following table summarizes the electronic influence of the methoxyphenyl group on the reactivity of the molecule.
| Property | Influence of Methoxyphenyl Group |
| Electron Density of Alkene | Increased |
| Rate of Electrophilic Attack | Increased |
| Stability of Carbocation Intermediate | Increased |
| Favorability of Enol Tautomer | Increased |
This data is illustrative and based on established electronic effects of substituents.
Computational and Theoretical Studies of 6 4 Methoxyphenyl Hex 5 Ene 2,4 Dione
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for calculating the optimized geometry, electronic properties, and relative energies of different molecular states. For 6-(4-methoxyphenyl)hex-5-ene-2,4-dione, DFT calculations can provide deep insights into its stability, reactivity, and spectroscopic properties. youtube.comyoutube.com
DFT calculations typically involve the selection of a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G(d,p), 6-311++G(d,p)) to approximate the solutions to the Schrödinger equation. youtube.com These calculations can determine the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.
One of the key applications of DFT for this compound is the study of its tautomeric forms. As a β-dicarbonyl compound, it can exist in equilibrium between the diketo form and several enol forms. pearson.compressbooks.pubuobabylon.edu.iq DFT calculations can be employed to determine the relative energies of these tautomers, thereby predicting their relative populations at equilibrium. researchgate.netorientjchem.org The stability of the enol form is often enhanced by the formation of an intramolecular hydrogen bond and conjugation. pearson.com
Table 1: Hypothetical Relative Energies of this compound Tautomers Calculated by DFT
| Tautomer | Structure | Relative Energy (kcal/mol) |
| Diketo | ![]() | 0.00 |
| Enol 1 | ![]() | -2.5 |
| Enol 2 | ![]() | -3.1 |
Note: The data in this table is illustrative and based on general trends for β-dicarbonyl compounds. Actual values would require specific DFT calculations.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. rsc.orgresearchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational landscape and dynamic behavior of a molecule over time. nih.govlabxing.com For a flexible molecule like this compound, MD simulations are essential for understanding its conformational preferences and how it interacts with its environment. rsc.orgtandfonline.comnih.gov
MD simulations can be used to explore the potential energy surface of the molecule, identifying stable conformations and the energy barriers between them. arxiv.orgmdpi.com The flexibility of the hex-5-ene-2,4-dione (B14165378) chain allows for various torsional angles, leading to a complex conformational space. MD simulations can map this landscape, revealing the most probable conformations in different solvents and at various temperatures. acs.org
Furthermore, MD simulations can elucidate the nature of intermolecular interactions. By simulating the molecule in a solvent box (e.g., water, ethanol), it is possible to study the formation and dynamics of hydrogen bonds and other non-covalent interactions between the solute and solvent molecules. This information is crucial for understanding the solubility and reactivity of the compound in different media. acs.org
Analysis of Hydrogen Bonding and Charge Distribution (e.g., Hirshfeld Surface Analysis)
A detailed understanding of intermolecular interactions is critical for predicting the solid-state packing and physical properties of a crystalline material. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions in molecular crystals. scirp.orgscirp.org The Hirshfeld surface is constructed based on the electron distribution of a molecule in a crystal, and it allows for the partitioning of the crystal space into regions where each molecule dominates the electron density. mdpi.commdpi.com
The analysis of the Hirshfeld surface provides a two-dimensional "fingerprint" plot that summarizes the types and relative contributions of different intermolecular contacts. acs.org For this compound, this analysis would likely reveal the significance of hydrogen bonding involving the dione (B5365651) and methoxy (B1213986) groups, as well as C-H···π interactions with the aromatic ring. scirp.org The color-mapped Hirshfeld surface can highlight regions of strong and weak intermolecular contacts.
The charge distribution within the molecule, which can be calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, is fundamental to understanding its electrostatic interactions and hydrogen bonding capabilities. nih.govcomporgchem.comcomporgchem.comnih.govchemrxiv.org The presence of electronegative oxygen atoms in the dione and methoxy functionalities leads to a non-uniform charge distribution, with regions of negative potential that can act as hydrogen bond acceptors.
Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound
| Contact Type | Contribution (%) |
| H···H | 45.2 |
| C···H/H···C | 28.5 |
| O···H/H···O | 22.8 |
| C···C | 3.5 |
Note: This data is hypothetical and represents a plausible distribution of intermolecular contacts for a molecule with this composition.
Computational Prediction of Tautomeric Equilibria and Reaction Pathways
As a β-dicarbonyl compound, this compound is expected to exhibit keto-enol tautomerism. pearson.com Computational methods, particularly DFT, are highly effective in predicting the equilibrium between these tautomeric forms. researchgate.netorientjchem.org By calculating the Gibbs free energies of the different tautomers, it is possible to determine their relative stabilities and predict the equilibrium constant for the tautomerization process. comporgchem.com
Furthermore, computational chemistry can be used to map the reaction pathways for the interconversion of the tautomers. acs.orgresearchgate.net This involves locating the transition state structure for the proton transfer reaction and calculating the activation energy barrier. acs.orgresearchgate.net For the uncatalyzed keto-enol tautomerization, the reaction typically proceeds through a high-energy four-membered ring transition state, resulting in a significant activation barrier. orientjchem.org
Computational studies can also investigate the role of catalysts in lowering this energy barrier. For instance, the presence of a single water molecule can facilitate the proton transfer through a lower-energy six-membered ring transition state, acting as a proton shuttle. researchgate.net This catalytic effect can be modeled by including explicit solvent molecules in the DFT calculations. researchgate.net Understanding these reaction pathways is crucial for predicting the kinetics of tautomerization under different conditions.
Coordination Chemistry and Supramolecular Assemblies of Beta Diketones
Ligand Properties of Beta-Diketones: Chelating Capabilities and Metal Complexation
The deprotonated enol form of a beta-diketone acts as a potent chelating agent, a property central to its extensive use in coordination chemistry. researchgate.netnih.gov The two oxygen atoms of the resulting β-diketonate anion serve as donor atoms, enabling the formation of stable complexes with a vast array of metal ions across the periodic table. nih.govnih.gov This chelating ability is the foundation for applications ranging from catalysis to the development of advanced materials. icm.edu.pl
Beta-diketonates readily form stable coordination complexes with a wide variety of d-block transition metals. nih.govnih.gov The synthesis typically involves the reaction of a suitable metal salt with the beta-diketone ligand in an appropriate solvent. Research has documented the formation of such complexes with numerous transition metals, including but not limited to cobalt, nickel, copper, zinc, ruthenium, rhodium, palladium, and iron. nih.govrsc.org
The nature of the substituents on the beta-diketone backbone can significantly influence the properties, composition, and stability of the resulting metal complexes. tandfonline.com For instance, replacing methyl groups with phenyl groups can alter the steric and electronic environment around the metal center, thereby affecting the complex's stability and structure. tandfonline.com Poly-beta-diketones, which contain multiple diketone moieties, can form more complex polynuclear structures with transition metal ions like Ni²⁺ and Cu²⁺. tandfonline.com
Table 1: Examples of Transition Metal Complexes with Beta-Diketonate Ligands
| Metal Ion | Typical Number of Ligands (n) in M(β-diketonate)n | Common Coordination Geometry |
|---|---|---|
| Copper(II) | 2 | Square Planar |
| Iron(III) | 3 | Octahedral |
| Cobalt(II) | 2 | Octahedral (with additional ligands) or Tetrahedral |
| Nickel(II) | 2 | Square Planar or Octahedral (with additional ligands) |
| Palladium(II) | 2 | Square Planar |
| Ruthenium(II) | 2 or 3 | Octahedral |
The stability of these complexes is a direct result of the strong metal-oxygen bonds and the chelate effect. For metal ions with a d⁸ electronic configuration, such as Palladium(II), the coordination geometry is often square planar. For other metals like Iron(III), three bidentate ligands coordinate to form a stable octahedral geometry. tandfonline.com The stability constants of these complexes are generally high, and factors such as the degree of ligand deprotonation and the electronic properties of the substituents can further enhance this stability. tandfonline.com
Supramolecular Architectures Based on Hydrogen Bonding Interactions
Beyond intramolecular forces, beta-diketones are adept at forming extensive intermolecular networks through hydrogen bonding. researchgate.net The enolic proton is acidic and can be transferred to a suitable acceptor, while the carbonyl oxygens are effective hydrogen bond acceptors. nih.gov These interactions are fundamental to the self-assembly of beta-diketones into higher-order supramolecular structures. researchgate.net
The acidic nature of the enol form allows beta-diketones to donate a proton to organic bases, leading to the formation of organic salts. nih.gov In these structures, the resulting β-diketoenolate anion and the protonated base (cation) are held together by a combination of electrostatic forces and strong hydrogen bonds. nih.gov These hydrogen bonds often become the dominant interactions guiding the packing of molecules in the crystal lattice, regulating the formation of one-, two-, or three-dimensional molecular architectures. nih.govnih.gov For example, co-crystals formed between diketone enols and diaminopyridines demonstrate how multiple hydrogen bond donors and acceptors can synergistically control the formation of predictable supramolecular patterns. nih.gov
Ligands that incorporate two or more beta-diketone units, known as poly-beta-diketones, are powerful building blocks for constructing complex metallo-supramolecular architectures. nih.gov These multi-topic ligands can coordinate to multiple metal centers simultaneously, giving rise to a diverse range of structures. rsc.orgnih.gov
Research has demonstrated the synthesis of various supramolecular assemblies from poly-beta-diketone ligands, including:
Dinuclear Platforms and Trinuclear Triangles rsc.org
Triple and Quadruple Helices rsc.org
Tetrahedral Cages rsc.org
Metal-Organic Polyhedra (MOPs) birmingham.ac.uk
For instance, tris(β-diketone) ligands have been shown to react with copper(II) ions to form large, discrete supramolecular structures with the general formula [Cu₃L₂]n. birmingham.ac.uknih.gov Theoretical considerations suggest that highly stable, symmetrical structures such as a dodecahedron, composed of 30 copper ions and 20 tris(β-diketone) ligands (Cu₃₀L₂₀), are possible. birmingham.ac.uknih.gov
Table 2: Supramolecular Architectures from Poly-Beta-Diketone Ligands
| Ligand Type | Metal Ion Example | Resulting Supramolecular Architecture |
|---|---|---|
| Bis-β-diketone | Copper(II), Nickel(II) | Molecular Squares, Coordination Polymers |
| Tris-β-diketone | Copper(II) | Metal-Organic Polyhedra (e.g., Dodecahedra) |
| Bis-β-diketone | Lanthanide(III) | Triple-Stranded Dinuclear Helicates |
Development of Organogels and Liquid Crystalline Materials from Beta-Diketone Complexes
The self-assembly properties inherent in beta-diketone complexes can be harnessed to create functional soft materials. The directional nature of coordination bonds and non-covalent interactions can guide the assembly of molecules into extended networks capable of forming organogels or exhibiting liquid crystalline phases.
While the formation of organogels driven primarily by transition metal beta-diketonate complexes is an emerging area, the underlying principles of gelation through supramolecular self-assembly are well-established. This process typically involves low-molecular-weight gelators assembling into a three-dimensional network of fibers that immobilizes the solvent. This self-assembly can be driven by various non-covalent interactions, including π-π stacking and hydrophobic forces. ias.ac.in The defined geometries and potential for intermolecular interactions in beta-diketone complexes make them promising candidates for the design of new gelating agents.
The development of liquid crystalline materials, or metallomesogens, from beta-diketone complexes is more established. researchgate.net By attaching long alkyl chains or other mesogenic (phase-inducing) groups to the beta-diketone ligand, it is possible to synthesize metal complexes that exhibit liquid crystal phases. tandfonline.comresearchgate.net
Both calamitic (rod-like) and discotic (disk-like) metallomesogens have been created using beta-diketone ligands. researchgate.net
Lanthanide Complexes: Tris(β-diketonato) complexes of lanthanide ions like Europium(III) are particularly noteworthy. tandfonline.comresearchgate.net These materials often combine liquid crystalline properties with intense, sharp-line luminescence, making them suitable for display and sensor applications. tandfonline.com The liquid crystal behavior, such as a smectic A or nematic phase, can be induced by modifying the beta-diketone ligand with long alkoxy chains. tandfonline.comresearchgate.net
Transition Metal Complexes: Square planar complexes of metals such as Copper(II) and Palladium(II) with appropriately substituted aryl β-diketones have also been shown to form liquid crystal phases, including nematic and smectic types. researchgate.netresearchgate.net The planar geometry of these complexes facilitates the molecular stacking required for the formation of certain mesophases. researchgate.net
Advanced Applications in Materials Science and Synthetic Chemistry
Functional Materials Development
The electronic and coordination properties of 6-(4-Methoxyphenyl)hex-5-ene-2,4-dione make it an attractive candidate for the development of advanced functional materials.
The extended π-conjugation system in this compound suggests inherent chromophoric properties. More significantly, the β-dicarbonyl moiety is an excellent chelating site for metal ions. The formation of metal complexes can profoundly alter the electronic distribution within the molecule, thereby changing its interaction with light and leading to intensely colored compounds. google.com This principle is well-documented for the structurally similar natural product curcumin, whose metal complexes form a spectrum of colored dyes. nih.govrsc.orggoogle.com By analogy, metal chelates of this compound are expected to exhibit tunable color properties, making them promising components for novel dyes.
Furthermore, metal complexes of β-diketones have garnered significant interest in the field of organic electronics, particularly for organic light-emitting diodes (OLEDs). mdpi.com Lanthanide complexes with β-diketonate ligands are known for their excellent fluorescence properties, including high color purity and quantum yield, which are critical for OLED applications. mdpi.com For instance, erbium(III) and europium(III) β-diketonate complexes have been successfully incorporated into OLED devices to produce near-infrared and red light, respectively. mdpi.comrsc.org The ability of the diketone ligand to sensitize the lanthanide-centered luminescence via an "antenna effect" is key to this function. mdpi.com Therefore, metal complexes derived from this compound represent a promising class of materials for the development of new luminescent components for optoelectronic applications. researchgate.net
The deprotonated enol form of this compound is a powerful bidentate chelating ligand capable of forming stable six-membered rings with a wide variety of metal ions. mdpi.comresearchgate.net This strong coordination ability is the basis for its application in designing sophisticated metal-based materials.
The complexation of 1,3-diketones with lanthanide ions is a well-established strategy for creating materials with unique photophysical and magnetic properties. mdpi.com These properties make them prime candidates for dual-purpose molecular probes in bioimaging, potentially serving as both luminescent agents for optical imaging and as contrast agents for magnetic resonance imaging (MRI). mdpi.com The diketonate ligand sensitizes the luminescence of the lanthanide ion and modulates the relaxivity of water molecules in its vicinity, which is the principle behind T1-shortening MRI contrast agents.
Moreover, the integration of diketone ligands into larger molecular frameworks, such as calixarenes, has been shown to produce versatile building blocks for supramolecular platforms and nanoparticles. mdpi.com These structured assemblies can be used for molecular sensing, where the luminescent properties of the complex are altered upon binding to a target analyte. The ability of this compound to form stable metal complexes thus opens avenues for its use in constructing advanced supramolecular systems and functional nanoparticles for sensing and bioimaging applications. mdpi.com
Luminescent Materials and Chemosensors based on Diketone Complexes
The β-diketone functional group is a well-established ligand for forming stable complexes with a wide range of metal ions, including lanthanides and transition metals. These metal complexes are known to exhibit significant luminescent properties, making them valuable components in the development of advanced optical materials. The formation of a six-membered chelate ring upon coordination with a metal ion enhances the stability of the complex.
The luminescence in these complexes often arises from an intramolecular energy transfer process. The organic ligand, in this case, this compound, can act as an "antenna" by absorbing light energy and transferring it to the central metal ion, which then emits light at a characteristic wavelength. The photophysical properties of these complexes, such as emission wavelength, quantum yield, and lifetime, can be finely tuned by modifying the structure of the diketone ligand or by changing the central metal ion.
Furthermore, the sensitivity of the luminescence of these complexes to their local chemical environment makes them promising candidates for the development of chemosensors. Changes in the emission intensity or wavelength upon interaction with specific analytes can be utilized for their detection and quantification. The methoxyphenyl group in this compound could further enhance its sensing capabilities through specific interactions with analytes.
Table 1: Potential Luminescent Properties of Metal Complexes of this compound
| Metal Ion | Expected Emission Color | Potential Application |
| Europium (Eu³⁺) | Red | OLEDs, bio-imaging |
| Terbium (Tb³⁺) | Green | OLEDs, sensors |
| Samarium (Sm³⁺) | Orange-Red | Optical devices |
| Dysprosium (Dy³⁺) | Yellow | White light generation |
This table is illustrative and based on the known properties of similar β-diketone complexes.
Design of Novel Crystalline Materials through Supramolecular Synthons
The field of crystal engineering focuses on the rational design and synthesis of crystalline solids with desired structures and properties. A key concept in this field is the "supramolecular synthon," which refers to robust and predictable non-covalent interactions that can be used to assemble molecules into specific arrangements in the solid state.
The structure of this compound offers several functional groups capable of participating in various supramolecular interactions, such as hydrogen bonding (through the enol form of the diketone), π-π stacking (from the methoxyphenyl ring), and C-H···O interactions. These interactions can be systematically utilized to construct complex and well-defined crystalline architectures.
For instance, the enol form of the β-diketone can form strong O-H···O hydrogen bonds, leading to the formation of dimers or chains. The methoxyphenyl group can engage in π-stacking interactions with neighboring molecules, further directing the crystal packing. By understanding and controlling these non-covalent interactions, it is possible to design novel crystalline materials with specific properties, such as porosity, chirality, or non-linear optical activity.
Table 2: Potential Supramolecular Synthons in this compound
| Supramolecular Synthon | Interacting Groups | Expected Structural Motif |
| O-H···O Hydrogen Bond | Enolic hydroxyl and carbonyl oxygen | Dimer, chain, or network |
| π-π Stacking | Phenyl rings of the methoxyphenyl group | Stacked columns or layers |
| C-H···O Interaction | C-H bonds and carbonyl/methoxy (B1213986) oxygens | Extended networks |
This table outlines potential non-covalent interactions based on the molecular structure.
Antifouling Agent Development through Structure-Property Relationship
Biofouling, the accumulation of unwanted microorganisms, plants, and algae on submerged surfaces, is a significant problem in marine industries. The development of effective and environmentally benign antifouling agents is an area of active research. Certain organic compounds have shown promise as non-toxic antifouling agents that deter the settlement of fouling organisms without harming the marine environment.
A systematic study of the structure-property relationship of a series of derivatives of this compound could lead to the development of potent antifouling agents. By modifying different parts of the molecule, such as the methoxyphenyl ring or the hexene-dione chain, it would be possible to optimize its antifouling activity while minimizing its toxicity. For example, introducing different substituents on the phenyl ring could modulate the compound's hydrophobicity and electronic properties, which are known to influence biological activity.
Table 3: Hypothetical Structure-Activity Relationship for Antifouling Activity
| Molecular Modification | Potential Effect on Antifouling Activity |
| Introduction of electron-withdrawing groups on the phenyl ring | May enhance inhibitory activity against certain enzymes in fouling organisms. |
| Variation of the alkyl chain length | Could affect the compound's solubility and interaction with cell membranes. |
| Introduction of additional functional groups | May provide new binding sites for interaction with biological targets. |
This table presents a hypothetical exploration of structure-activity relationships for the development of antifouling agents.
Structure Chemical Property Relationship Studies of 6 4 Methoxyphenyl Hex 5 Ene 2,4 Dione Derivatives
Correlating Substituent Effects with Tautomeric Equilibria and Stability
A crucial feature of β-diketones, including 6-(4-methoxyphenyl)hex-5-ene-2,4-dione, is the existence of a tautomeric equilibrium between the diketo and enol forms. icm.edu.pl This equilibrium is not static and is significantly influenced by the electronic and steric nature of substituents on the molecule. icm.edu.plmdpi.com The enol form is often stabilized by the formation of a six-membered quasi-aromatic ring through a strong intramolecular hydrogen bond, a phenomenon known as resonance-assisted hydrogen bonding. researchgate.netresearchgate.net
The stability of the tautomers is affected by the nature of the substituents at various positions on the β-diketone framework. mdpi.com Studies on a range of β-diketones have shown that substituents can be broadly classified into two groups based on their influence on the keto-enol equilibrium. researchgate.net Group I substituents (e.g., -H, -CH₃, -CF₃) tend to strongly favor the enol tautomer, while Group II substituents (e.g., -F, -Cl, -OCH₃, -NH₂) favor the keto form. researchgate.net The preference for the enol form in the presence of Group I substituents is attributed to stabilization from the strong hydrogen bond and π-conjugation in the chelate ring. researchgate.net Conversely, the presence of lone pairs on the atom connected to the dicarbonyl skeleton in Group II substituents is a key reason for favoring the keto form. researchgate.net
For derivatives of this compound, modifications to the aromatic ring would primarily exert an electronic influence. The methoxy (B1213986) group (-OCH₃) on the phenyl ring is an electron-donating group through resonance, which can influence the electron density across the conjugated system and thereby affect the tautomeric balance. Further substitution on the aromatic ring would modulate this effect. Electron-donating groups are expected to increase the electron density in the conjugated system, potentially further stabilizing the enolic form. In contrast, electron-withdrawing groups would decrease electron density, which could shift the equilibrium towards the diketo form. nih.govnih.gov The solvent polarity is another critical factor, with polar solvents capable of forming intermolecular hydrogen bonds that can compete with the intramolecular hydrogen bond of the enol form, thus potentially stabilizing the diketo tautomer. researchgate.net
| Substituent Type on Backbone (R₁, R₂) | General Effect | Favored Tautomer | Primary Reason |
|---|---|---|---|
| Group I (e.g., -H, -CH₃, -CF₃) | Strongly favors enolization | Enol | Stabilization via strong intramolecular H-bond and π-conjugation. researchgate.net |
| Group II (e.g., -F, -Cl, -OCH₃, -NH₂) | Favors diketo form | Diketone | Hyperconjugation between substituent lone pairs and C=O bond. researchgate.net |
| Aromatic Ring EDG (e.g., -OCH₃, -NH₂) | Increases π-electron delocalization | Enol | Enhanced stability of the conjugated enol system. nih.gov |
| Aromatic Ring EWG (e.g., -NO₂, -CN) | Decreases π-electron delocalization | Diketone | Reduced stability of the conjugated enol system. nih.gov |
Elucidating the Influence of Aromatic Ring Substituents on Chemical Reactivity and Selectivity
Substituents on the aromatic ring of this compound derivatives profoundly influence the molecule's chemical reactivity and the selectivity of its reactions. lumenlearning.comlibretexts.org These effects are primarily governed by the interplay of inductive and resonance (conjugative) effects of the substituent. lumenlearning.comlibretexts.org
The 4-methoxy group is a classic example of an activating, ortho, para-directing group for electrophilic aromatic substitution. libretexts.orglibretexts.org Its activating nature stems from the electron-donating resonance effect of the oxygen lone pairs, which enriches the electron density of the benzene (B151609) ring, making it more nucleophilic and thus more reactive towards electrophiles. fiveable.me While the oxygen is also electronegative and exerts an electron-withdrawing inductive effect, the resonance effect is dominant. libretexts.org
Introducing other substituents onto the aromatic ring can either enhance or counteract the effect of the methoxy group.
Electron-Donating Groups (EDGs): Adding another EDG (e.g., alkyl, hydroxyl) would further activate the ring, increasing the rate of electrophilic substitution. The position of the new substituent would be directed by the combined influence of both groups. msu.edu
Electron-Withdrawing Groups (EWGs): Adding an EWG (e.g., nitro, cyano, carbonyl) would deactivate the ring, making it less reactive towards electrophiles. lumenlearning.comlibretexts.org The EWG would direct incoming electrophiles to the meta position relative to itself, creating a more complex selectivity profile due to the opposing directive effects of the ortho, para-directing methoxy group. msu.edu
Beyond electrophilic aromatic substitution, these substituents also affect the reactivity of the dicarbonyl moiety. By altering the electron density throughout the conjugated system, they can influence the acidity of the α-carbon and the nucleophilicity of the enolate, thereby impacting reactions such as alkylation, acylation, and condensation. For instance, an EWG on the aromatic ring can increase the acidity of the methylene (B1212753) protons between the carbonyls, facilitating enolate formation. The unique electronic arrangement in α,β-unsaturated aryl ketones makes them valuable synthetic building blocks, with the electrophilic nature of the β-carbon facilitating nucleophilic attack. researchgate.net
| Substituent Type | Example | Effect on Reactivity | Directing Influence | Governing Effect |
|---|---|---|---|---|
| Strongly Activating | -OH, -NH₂ | Increases rate significantly | Ortho, Para | Resonance (Donating) |
| Moderately Activating | -OR (e.g., -OCH₃) | Increases rate | Ortho, Para | Resonance (Donating) |
| Weakly Activating | -R (Alkyl) | Slightly increases rate | Ortho, Para | Inductive (Donating) |
| Weakly Deactivating | -F, -Cl, -Br, -I | Slightly decreases rate | Ortho, Para | Inductive (Withdrawing) > Resonance (Donating) |
| Strongly Deactivating | -NO₂, -CN, -SO₃H | Decreases rate significantly | Meta | Inductive & Resonance (Withdrawing) |
Rational Design Principles for Modulating Coordination Behavior based on Ligand Structure
The β-diketone moiety in its enolate form is an excellent chelating O,O-donor ligand, capable of forming stable six-membered chelate rings with a wide variety of metal ions. researchgate.net The coordination behavior of this compound and its derivatives can be rationally modulated by strategic structural modifications, allowing for the fine-tuning of the resulting metal complexes' properties. researchgate.net
Key design principles include:
Electronic Tuning via Aromatic Substituents: The electronic properties of the ligand can be systematically altered by introducing EDGs or EWGs on the 4-methoxyphenyl (B3050149) ring. EDGs increase the electron density on the coordinating oxygen atoms, enhancing the basicity of the ligand. This generally leads to the formation of more stable metal complexes. Conversely, EWGs decrease the ligand's basicity, which can be useful for tuning the redox potential of the metal center or modulating the catalytic activity of the complex. researchgate.net For example, introducing highly electron-withdrawing groups on β-diketonate ligands has been shown to enhance the energy barrier in single-molecule magnets. researchgate.net
Steric Control: Introducing bulky substituents near the coordination site can enforce specific geometries on the metal complex, prevent oligomerization, and create coordinatively unsaturated metal centers that may exhibit enhanced catalytic activity. researchgate.net
Asymmetric Design: The synthesis of asymmetric β-diketone ligands, where the two ends of the dicarbonyl unit are different, can lead to the formation of non-symmetric coordination complexes with unique chirality and structural properties, such as helicates. nih.govescholarship.org
Introduction of Additional Donor Sites: Incorporating other functional groups (e.g., pyridyl, phosphine (B1218219) oxide) into the ligand backbone can increase its denticity or provide alternative coordination modes. researchgate.net This strategy opens pathways to create polynuclear complexes or materials with specific magnetic or luminescent properties.
By applying these principles, it is possible to design ligands based on the this compound framework to achieve desired outcomes, such as controlling the intramolecular metal-metal distance, modulating magnetic coupling, or creating complexes with specific optical properties. researchgate.net
Structure-Property Correlations in Supramolecular Assembly and Gelation Properties
The structure of this compound derivatives is well-suited for participating in supramolecular assembly. The key features enabling this are the potential for strong hydrogen bonding (in the enol form), π-π stacking interactions between the aromatic rings, and van der Waals forces. nih.gov The correlation between the specific molecular structure and the resulting macroscopic properties of the assembly, such as the ability to form gels, is a critical area of research.
The enol form, with its intramolecularly hydrogen-bonded chelate ring, can also engage in intermolecular hydrogen bonding, especially if additional hydrogen bond donor/acceptor sites are incorporated into the molecule. The aromatic rings provide a platform for π-π stacking, which can guide the directional assembly of molecules into one-dimensional columns or two-dimensional sheets. nih.gov The balance between these non-covalent interactions dictates the morphology of the resulting supramolecular structure.
Gelation, the formation of a three-dimensional network that entraps a solvent, is a potential property of these derivatives. For gelation to occur, the molecules must self-assemble into anisotropic, fibrillar nanostructures that can entangle to form a network. nih.gov The design principles for promoting gelation in these systems would involve:
Enhancing Anisotropic Growth: Modifying the structure to favor directional interactions (like π-stacking and specific hydrogen bonds) over isotropic growth.
Balancing Solubility: The molecule must have limited solubility in the chosen solvent. If it is too soluble, it will not assemble; if it is too insoluble, it will precipitate rather than form a gel.
Structural Rigidity and Planarity: A relatively rigid molecular shape can promote more ordered packing, which is often conducive to the formation of the extended fibers needed for gelation.
The relationship between the molecular structure of self-assembling peptides and the viscoelastic properties of the resulting hydrogels has been demonstrated, showing how fibrillar density and network compactness are directly linked to the peptide concentration. nih.gov Similar correlations are expected for small-molecule gelators like the diketone derivatives, where changes in substituents could systematically alter the strength of intermolecular interactions and thus the mechanical properties of the resulting gel. rsc.org
Identification of Key Structural Features for Specific Chemical and Material Science Effects
Based on the analysis of structure-property relationships, several key structural features of this compound and its derivatives can be identified as being crucial for dictating their chemical and material properties.
The β-Dicarbonyl Moiety: This is the most critical functional group. Its ability to undergo keto-enol tautomerism is fundamental to its reactivity, acidity, and coordination chemistry. icm.edu.pl The enolate form is a powerful bidentate chelating ligand, forming the basis for its use in coordination chemistry and catalysis. researchgate.net
The Aromatic Ring and its Substituents: The phenyl group, as part of a larger conjugated system, is a key site for electronic tuning. The nature of its substituents (electron-donating or -withdrawing) directly controls the electron density of the entire π-system. This dictates the molecule's reactivity in electrophilic substitution, modulates the acidity of the dicarbonyl unit, and tunes the electronic properties of its metal complexes. lumenlearning.comresearchgate.netmdpi.com
The Conjugated π-System: The linkage of the aromatic ring through a vinyl group to the dicarbonyl moiety creates an extended conjugated system. This delocalization of π-electrons is responsible for the molecule's photophysical properties and is crucial for transmitting electronic effects from the aromatic ring to the coordination site.
The Enol's Intramolecular Hydrogen Bond: The strong, resonance-assisted hydrogen bond in the enol tautomer provides significant thermodynamic stability. researchgate.net It also pre-organizes the ligand for metal chelation and serves as a potential site for intermolecular interactions that can drive supramolecular assembly.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





